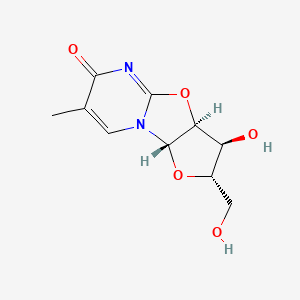

2,2'-Anhydro-L-thymidine

Descripción

Historical Context and Significance in Nucleoside Chemistry

The synthesis of modified nucleosides, which are structural analogues of the natural building blocks of DNA and RNA, has been a cornerstone of medicinal chemistry and molecular biology research. beilstein-journals.org These synthetic analogues often exhibit altered biological activities, making them valuable as potential therapeutic agents or as probes to study biological processes. ontosight.ai

First synthesized in 1967, 2,2'-Anhydro-L-thymidine emerged as a notable compound in the expanding field of nucleoside chemistry. biosynth.comcymitquimica.com Its significance lies in the intramolecular anhydride (B1165640) bridge between the C2' position of the L-arabinofuranosyl sugar and the C2 position of the thymine (B56734) base. This rigid structure confers unique chemical properties and stereochemical control, making it a valuable precursor for the synthesis of other nucleosides. ontosight.ai The development of 2,2'-anhydro nucleosides, including the L-thymidine variant, represented a significant advancement, providing versatile precursors for a range of chemical transformations. ias.ac.in

Foundational Role as a Key Synthetic Intermediate

The primary importance of this compound in academic research stems from its role as a key synthetic intermediate. unifiedpatents.com The anhydro bridge creates a strained system that is susceptible to nucleophilic attack, allowing for the stereoselective introduction of various functional groups at the 2'-position of the sugar moiety. ucla.edu This controlled modification is crucial for the synthesis of a wide array of L-nucleoside analogues, which are enantiomers of the naturally occurring D-nucleosides and are of significant interest for their potential antiviral and anticancer properties. google.com

The utility of 2,2'-anhydro-1-(β-L-arabinofuranosyl)thymine as a useful intermediate compound has been highlighted in various synthetic methodologies. unifiedpatents.com For instance, it serves as a precursor in the synthesis of β-L-2'-deoxynucleosides, a class of compounds investigated for the treatment of viral infections like hepatitis B. unifiedpatents.com The process often involves the reductive cleavage of the anhydro ring to generate the desired 2'-deoxy-L-nucleoside. google.com

Furthermore, the strategic use of 2,2'-anhydro intermediates allows for the synthesis of nucleosides that would be difficult to obtain through direct glycosylation methods, which often result in a mixture of anomers that are challenging to separate. ias.ac.in The anhydro-mediated approach provides a more controlled pathway, solidifying the foundational role of compounds like this compound in the synthesis of novel nucleoside derivatives for biological evaluation. ias.ac.in

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₅ |

| Molecular Weight | 240.21 g/mol |

| CAS Number | 433733-92-7 |

| Appearance | Powder |

| Melting Point | 219 °C |

This data is compiled from multiple sources for reference. biosynth.combiosynth.com

Structure

3D Structure

Propiedades

Número CAS |

433733-92-7 |

|---|---|

Fórmula molecular |

C10H12N2O5 |

Peso molecular |

240.21 g/mol |

Nombre IUPAC |

(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

InChI |

InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7+,9-/m0/s1 |

Clave InChI |

WLLOAUCNUMYOQI-LKHWLPBLSA-N |

SMILES |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |

SMILES isomérico |

CC1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O |

SMILES canónico |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |

Otros números CAS |

433733-92-7 |

Origen del producto |

United States |

Chemical Transformations and Derivatization Strategies for 2,2 Anhydro L Thymidine

Regio- and Stereoselective Anhydro-Ring Opening Reactions

The key to the synthetic utility of 2,2'-anhydro-L-thymidine lies in the selective cleavage of the anhydro bridge. The strained oxolane ring is susceptible to attack by various nucleophiles, which preferentially occurs at the C2' position. This reaction proceeds with an inversion of configuration, leading stereoselectively to derivatives with the L-arabino configuration.

The anhydro ring can be efficiently opened by halide ions, serving as a crucial step in the synthesis of 2'-deoxy-L-nucleosides. For instance, the reaction of an O²,2′-anhydro-L-uridine intermediate with magnesium and a catalytic amount of iodine in refluxing methanol (B129727) leads to the formation of a 2'-O-methyl derivative. nih.govacs.org In this case, while the primary product is not a halide, the reaction mechanism involves halide participation. More direct halogenation can be achieved using various halogenating agents. A general and critical application of this reaction is the synthesis of a 2'-halo-L-arabinofuranosyl intermediate, which is then subjected to reductive dehalogenation to produce the corresponding 2'-deoxy-L-nucleoside. epo.org This two-step sequence is a cornerstone in the synthesis of important antiviral compounds like L-thymidine. epo.org

| Starting Material | Reagents/Conditions | Product | Application |

| This compound | Halogenating agent (e.g., LiCl, LiBr) | 1-(2'-Halogeno-2'-deoxy-β-L-arabinofuranosyl)thymine | Intermediate for 2'-deoxy-L-nucleosides |

| O²,2′-Anhydro-L-uridine | Mg, I₂, MeOH, reflux | 2'-O-Methyl-L-uridine | Synthesis of 2'-O-Alkyl nucleosides |

The azide (B81097) functional group is a versatile synthon in medicinal chemistry, often serving as a precursor to an amino group or as a reactive handle for click chemistry. The ring-opening of 2,2'-anhydro nucleosides with an azide source, such as lithium azide (LiN3) in a polar aprotic solvent like dimethylformamide (DMF), stereoselectively yields the 2'-azido-2'-deoxy-L-arabinofuranosyl nucleoside. nih.govnii.ac.jp This reaction is highly efficient and proceeds with the expected inversion of stereochemistry at the C2' center. nii.ac.jp

Beyond azides, other nucleophiles can be employed to introduce different functionalities. For example, reaction of 2,2'-anhydrothymidine with 2-(trimethylsilyl)ethanethiol (B94172) in DMF at elevated temperatures yields a 2'-(alkylthio)-substituted nucleoside, demonstrating the introduction of sulfur-containing moieties. researchgate.net These reactions broaden the scope of accessible 2'-substituted L-nucleoside analogues.

| Nucleophile | Reagents/Conditions | Product Configuration | Introduced Functional Group |

| Azide | Lithium Azide (LiN3), DMF | L-arabino | Azido (-N₃) |

| Thiol | 2-(trimethylsilyl)ethanethiol, DMF, 120°C | L-arabino | Thioether (-S-R) |

Synthesis of Advanced Nucleoside Analogues and Derivatives

The strategic ring-opening of this compound and its analogues is not an end in itself but a means to access complex and functionally diverse nucleoside derivatives.

Modifications at the 2'-position of the sugar moiety are crucial for tuning the biological activity, metabolic stability, and conformational properties of nucleosides.

2'-Fluoro: The introduction of a fluorine atom at the 2'-position is a common strategy in drug design. 2'-Fluoro-L-arabinofuranosyl nucleosides can be synthesized by treating 2,2'-anhydro nucleosides with fluorinating agents such as hydrogen fluoride-pyridine or diethylaminosulfur trifluoride (DAST). nih.gov This reaction opens the anhydro ring to install the fluorine atom, typically yielding the L-arabino configuration. nih.govmdpi.com

2'-Se: While direct introduction of selenium via ring-opening is less common, 2,2'-O-anhydro intermediates are instrumental in the synthesis of 4'-seleno-nucleosides bearing 2'-substituents. mdpi.com In these multi-step syntheses, the anhydro ring is used to regioselectively introduce other functional groups at the 2'-position of a pre-formed 4'-selenosugar scaffold. mdpi.com

2'-O-Alkyl/MOE: 2'-O-alkoxy modifications, such as 2'-O-methyl (2'-O-Me) and 2'-O-methoxyethyl (2'-O-MOE), are important for oligonucleotide therapeutics. These can be synthesized from O²,2′-anhydro-L-uridine. The 2'-O-Me group is introduced by ring-opening with magnesium in methanol, nih.govacs.org while the 2'-O-MOE group can be installed via reaction with 2-methoxyethanol (B45455) and aluminum. nih.gov

| 2'-Substituent | Precursor | Key Reagents | Product |

| Fluoro (-F) | 2,2'-Anhydro-L-nucleoside | DAST or HF-Pyridine | 2'-Fluoro-2'-deoxy-L-arabinonucleoside |

| O-Methyl (-OMe) | O²,2′-Anhydro-L-uridine | Mg, MeOH | 2'-O-Methyl-L-uridine nih.govacs.org |

| O-Methoxyethyl (-OMOE) | O²,2′-Anhydro-L-uridine | Al, 2-methoxyethanol | 2'-O-MOE-L-uridine nih.gov |

One of the most significant applications of this compound is in the synthesis of β-L-2'-deoxythymidine (L-dT, Telbivudine), a potent antiviral agent against the hepatitis B virus. nih.govresearchgate.net The synthesis starts with the L-enantiomer of a sugar, such as L-arabinose, which is used to construct the this compound intermediate. epo.org The process then involves a two-step conversion:

Halogenation: Nucleophilic ring-opening of the anhydro bridge with a halide source (e.g., a lithium halide) to produce a 1-(2'-halogeno-2'-deoxy-β-L-arabinofuranosyl)thymine intermediate.

Reduction: Reductive dehalogenation of the 2'-halo intermediate, for example through catalytic hydrogenation, removes the halide and yields the target β-L-2'-deoxythymidine. epo.org

This stereocontrolled route efficiently converts the L-arabino configuration of the anhydro precursor into the desired L-ribo configuration of the final 2'-deoxy product.

Double-headed nucleosides are complex structures containing two nucleobases attached to a single sugar moiety. They are of interest for studying nucleic acid secondary structures. researchgate.net The synthesis of these molecules can leverage the reactivity of anhydro nucleosides. A common strategy involves using a 2'-azido nucleoside, which is readily prepared from a 2,2'-anhydro precursor as described in section 3.1.2. beilstein-journals.orgnih.gov The 2'-azido group serves as a chemical handle for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. beilstein-journals.org By reacting the 2'-azido-L-nucleoside with a second nucleobase that has been modified with a terminal alkyne linker, a stable triazole ring is formed, covalently tethering the second nucleobase to the 2'-position of the sugar and creating the double-headed architecture. beilstein-journals.orgnih.govsemanticscholar.org

Creation of Novel L-Threosylpyrimidine Phosphonates

The synthesis of α-L-threose nucleoside phosphonate (B1237965) analogs represents a significant area of research in medicinal chemistry. One synthetic route to these compounds begins with D-xylose, which is converted through a multi-step sequence into key intermediates like 1,2-O-isopropylidenyl-4(R)-methyl-3-O-phosphonomethyl-L-threose. researchgate.net This intermediate is then transformed into a suitable 1,2-di-O-acyl L-threose precursor, which undergoes a Vorbrüggen glycosidation reaction to construct the target α-L-threose nucleoside phosphonate analogs. researchgate.net Subsequent deprotection of the acyl groups and hydrolysis of the diethyl group on the phosphonate yield the final products. researchgate.net

A more direct approach involves the synthesis of novel 2,2'-anhydro-L-threosylpyrimidine phosphonates. researchgate.net This method provides a pathway to a range of biologically interesting β-chloro-α-aminophosphonate derivatives through the regioselective ring opening of unactivated aziridine-2-phosphonates with gaseous HCl. researchgate.net

A general synthetic pathway to α-L-threose nucleoside phosphonates has also been developed via the regioselective protection of L-threose. nih.gov Key intermediates such as 2-O-benzoyl-L-threonolactone and 1-O-acetyl-2-O-benzoyl-3-O-t-butyldiphenylsilyl-L-threofuranose are functionalized to produce 2'-deoxy-2'-fluoro- and 3'-C-ethynyl L-threose 3'-O-phosphonate nucleosides. nih.gov

| Precursor | Key Intermediates | Final Product Class |

| D-xylose | 1,2-O-isopropylidenyl-4(R)-methyl-3-O-phosphonomethyl-L-threose, 1,2-di-O-acyl L-threose | α-L-threose nucleoside phosphonate analogs |

| Aziridine-2-phosphonates | N/A | β-chloro-α-aminophosphonates |

| L-threose | 2-O-benzoyl-L-threonolactone, 1-O-acetyl-2-O-benzoyl-3-O-t-butyldiphenylsilyl-L-threofuranose | 2'-deoxy-2'-fluoro- and 3'-C-ethynyl L-threose 3'-O-phosphonate nucleosides |

Synthesis of Pyrimidine (B1678525) β-L-Arabinonucleosides

The conversion of 2,2'-anhydropyrimidine L-nucleosides into their corresponding β-L-arabinonucleosides is a fundamental transformation. For instance, L-arabinouridine can be synthesized through the alkaline hydrolysis of a 2,2'-anhydro-L-uridine intermediate. researchgate.netresearchgate.net This strategy is applicable to the thymidine (B127349) analog as well.

A patented process describes the production of 2,2'-anhydro-1-(β-L-arabinofuranosyl)thymine, a crucial intermediate for various L-nucleic acid derivatives. epo.org This process involves the reaction of L-arabinoaminooxazoline with an acrylic acid derivative. epo.org The resulting anhydro compound can then be converted into L-thymidine derivatives through halogenation and subsequent dehalogenation steps. epo.org

| Starting Material | Reaction Type | Product |

| 2,2'-Anhydro-L-uridine | Alkaline Hydrolysis | L-arabinouridine |

| L-arabinoaminooxazoline and acrylic acid derivative | Cyclization | 2,2'-Anhydro-1-(β-L-arabinofuranosyl)thymine |

| 2,2'-Anhydro-1-(β-L-arabinofuranosyl)thymine | Halogenation and Dehalogenation | L-thymidine derivatives |

Shimofuridin Analogs

Shimofuridin A is a naturally occurring nucleoside derivative that features an acylfucopyranoside unit. acs.org Synthetic analogs of this complex molecule have been developed. One efficient strategy for the synthesis of shimofuridin analogs, such as 2'-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine, utilizes D-arabinose, L-fucose, thymine (B56734), and stearoyl chloride as starting materials. nih.govresearchgate.netresearchgate.net A key step in this synthesis is the stereoselective formation of the 1,2-cis (alpha) interglycoside bond. nih.gov This is achieved through the condensation of a nucleoside derivative with 2-(2,3-di-O-benzyl-4-O-stearoyl-beta-L-fucopyranosylsulfonyl) pyrimidine. nih.gov

| Starting Materials | Key Reaction Step | Synthesized Analog |

| D-arabinose, L-fucose, thymine, stearoyl chloride | Stereoselective formation of 1,2-cis (alpha) interglycoside bond | 2'-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine |

Acyl Derivatives

The acylation of anhydro-nucleosides is a common strategy to create prodrugs or modify the physicochemical properties of the parent compound. The reaction of cytidine (B196190) with various 2-O-acyloxyisobutyryl chlorides leads to the formation of 2,2'-anhydro-1-(3'-O-acyl-beta-D-arabinofuranosyl)cytosine hydrochlorides. nih.gov This reaction provides a template for the synthesis of 3'-acyl derivatives of this compound. The length of the acyl chain can be varied, with studies showing that derivatives with acyl groups containing 8-12 carbon atoms exhibit notable biological activity. nih.gov

Furthermore, 5'-O-fatty acyl derivatives of thymidine analogs like 2',3'-didehydro-2',3'-dideoxythymidine (stavudine) have been synthesized. nih.gov These modifications have been shown to enhance cellular uptake. nih.gov

| Anhydro-Nucleoside | Acylating Agent | Product |

| Cytidine | 2-O-acyloxyisobutyryl chlorides | 2,2'-Anhydro-1-(3'-O-acyl-beta-D-arabinofuranosyl)cytosine hydrochlorides |

| 2',3'-didehydro-2',3'-dideoxythymidine (Stavudine) | Fatty acyl chlorides | 5'-O-fatty acyl derivatives |

Research Applications in Nucleic Acid Chemistry and Biology

Preclinical Antiviral and Antineoplastic Investigations

The preclinical assessment of 2,2'-Anhydro-L-thymidine and related L-nucleoside analogues has unveiled a unique profile of biological activity, particularly against hepadnaviruses, with a notable lack of toxicity towards host cells.

Structure-Activity Relationship (SAR) Studies for Antihepadnavirus Activity

Structure-activity relationship (SAR) studies on a series of "unnatural" β-L-2'-deoxynucleosides have identified key molecular features essential for their specific anti-hepadnavirus activity. nih.govnih.gov A critical determinant for this activity is the presence and orientation of the 3'-hydroxyl (OH) group on the β-L-2'-deoxyribose sugar moiety. nih.govnih.gov

Key findings from these SAR studies include:

The 3'-OH Group is Essential : The specific anti-Hepatitis B Virus (HBV) activity of the β-L-thymidine (L-dT) series is lost if the 3'-OH group is removed or substituted. nih.gov

Stereochemistry at 3'-Position is Crucial : Altering the orientation of the 3'-OH group, as seen in the analogue β-L-2'-Deoxy-xylo-thymidine (L-xylo-dT), also results in a loss of anti-HBV activity, highlighting the strict stereochemical requirement for interaction with the HBV DNA polymerase. nih.gov

These findings underscore the importance of the 3'-OH group in the β-L configuration for potent and specific inhibition of hepadnavirus replication. nih.govnih.gov

In Vitro and Animal Model Efficacy against Viral Pathogens (e.g., HBV, HSV-1)

The β-L-2'-deoxynucleoside series, including the parent compound β-L-thymidine, has demonstrated potent and selective activity against HBV replication in vitro. nih.govnih.gov In the 2.2.15 human hepatoma cell line, which chronically produces HBV, β-L-thymidine and β-L-2'-deoxycytidine inhibit HBV replication with 50% effective concentrations (EC₅₀) of 0.19 μM and 0.24 μM, respectively. nih.gov

Furthermore, these compounds were evaluated in the woodchuck model of chronic HBV infection, where they significantly reduced the viral load by as much as 10⁸ genome equivalents/ml of serum. nih.gov This reduction in viral DNA was accompanied by a parallel decrease in woodchuck hepatitis virus surface antigen, with no signs of drug-related toxicity. nih.gov

The antiviral spectrum of these β-L-2'-deoxynucleosides appears to be highly specific to hepadnaviruses. nih.gov They have shown no activity against a range of other DNA and RNA viruses, including HIV-1, herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus, and influenza viruses, at concentrations up to 200 μM. nih.gov

However, there are conflicting reports specifically concerning this compound and its activity against HSV-1. Some sources state it is effective against HSV-1. cymitquimica.combiosynth.com In contrast, another study on its D-enantiomer analogue, 2,2'-anhydro-1-beta-D-arabinofuranosylthymine, reported it to be 9-fold less active than its parent compound, 1-beta-D-arabinofuranosylthymine (ara-T). nih.gov

| Compound | Virus | Cell Line | EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| β-L-thymidine (L-dT) | HBV | 2.2.15 | 0.19 | nih.gov |

| β-L-2'-deoxycytidine (L-dC) | HBV | 2.2.15 | 0.24 | nih.gov |

| β-L-2'-deoxynucleosides | HIV-1, HSV-1, HSV-2, VZV, etc. | N/A | >200 (Inactive) | nih.gov |

Influence on Viral Nucleic Acid and Protein Biosynthesis Pathways

The primary mechanism of action for most antiviral nucleoside analogues involves their intracellular conversion to the triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral polymerase. mdpi.comyoutube.com Incorporation of the analogue typically leads to chain termination, thus inhibiting viral nucleic acid synthesis. youtube.com While L-dTTP, the triphosphate form of L-thymidine, has been shown to inhibit HSV-1 DNA polymerase in vitro, its incorporation and chain-terminating effects are the presumed mechanism for its anti-HBV activity. nih.gov

However, some reports specifically concerning this compound claim that it does not inhibit viral nucleic acid synthesis or viral protein synthesis. cymitquimica.combiosynth.com This presents a contradiction with the generally accepted mechanism for nucleoside analogues. This discrepancy may suggest an alternative, less common mechanism of action or may reflect differences in experimental systems or the specific viral targets being studied.

Exploration as Potential Antitumor Agents

The potential of this compound as an antitumor agent is an area with conflicting information. It has been described generically as an anticancer agent. cymitquimica.combiosynth.com However, the same sources also state that it does not inhibit the growth of tumor cells in culture. cymitquimica.combiosynth.com This suggests that while it may be classified broadly as a potential anticancer agent due to its nature as a nucleoside analogue, direct evidence of its efficacy against tumor cell lines in vitro may be lacking or negative according to these reports. The structural rigidity of the anhydro linkage could influence its interaction with the cellular machinery involved in cell proliferation, but further studies are required to clarify its actual potential in oncology.

Oligonucleotide Synthesis and Biophysical Characterization

L-DNA, the enantiomer of natural D-DNA, can be synthesized and incorporated into oligonucleotides. biosyn.com Oligonucleotides containing L-nucleosides exhibit unique properties, most notably a high resistance to degradation by nucleases, which are enzymes that typically digest D-DNA. biosyn.com This increased stability is a desirable feature for antisense oligonucleotides and aptamers. biosyn.com

Conformationally restricted nucleoside analogues, such as Locked Nucleic Acid (LNA) and its diastereomer α-L-LNA, are also incorporated into oligonucleotides to significantly increase their affinity for complementary DNA and RNA targets. nih.gov This enhanced binding affinity, reflected in a higher melting temperature (Tₘ), is crucial for applications requiring strong and specific hybridization. nih.gov The rigid structure of this compound, resulting from the anhydro bond, imposes a conformational constraint on the sugar ring, a feature that is generally explored in modified nucleosides to improve the biophysical characteristics of oligonucleotides. nih.gov The synthesis of such modified oligonucleotides is typically achieved using automated solid-phase synthesis with corresponding phosphoramidite (B1245037) building blocks. wikipedia.org

Incorporation into Synthetic Oligonucleotides (DNA, RNA, and Chimeric Constructs)

The synthesis of oligonucleotides containing this compound is achieved through solid-phase phosphoramidite chemistry. wikipedia.orgtwistbioscience.com This standard method allows for the site-specific incorporation of modified nucleosides into a growing DNA or RNA chain. The process involves the preparation of a protected this compound phosphoramidite building block, which can then be used in an automated DNA/RNA synthesizer.

The key steps for incorporation include:

Synthesis of the Modified Phosphoramidite: This involves multi-step chemical synthesis to create the 2,2'-anhydro linkage and then convert the L-thymidine derivative into a phosphoramidite suitable for oligonucleotide synthesis. nih.gov

Solid-Phase Synthesis: The this compound phosphoramidite is coupled to the growing oligonucleotide chain on a solid support. This cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is assembled.

Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified to ensure high sequence fidelity.

The incorporation of L-nucleotides is compatible with standard DNA synthesis protocols, allowing for the creation of chimeric oligonucleotides that contain both D- and L-nucleosides. nih.gov This compatibility is crucial for designing molecules with tailored properties.

Table 1: Comparison of Oligonucleotide Synthesis Cycles

| Step | Standard Deoxynucleoside | This compound |

| Phosphoramidite | Standard dNTP phosphoramidite | Custom synthesized this compound phosphoramidite |

| Coupling Efficiency | High (>99%) | Generally high, but may vary based on synthesizer and reagents |

| Deprotection | Standard conditions (e.g., ammonia) | Standard conditions are typically compatible |

| Final Product | D-Oligonucleotide | Chimeric D/L-Oligonucleotide or full L-Oligonucleotide |

Conformational Analysis and Helical Stability Studies

Studies on L-DNA, which is composed entirely of L-nucleosides, have shown that it forms a left-handed double helix, a mirror image of the natural right-handed B-form DNA. nih.govglenresearch.comnih.gov The physical properties of L-DNA duplexes, such as their melting temperature (Tm), are generally identical to their D-DNA counterparts of the same sequence. nih.govglenresearch.com However, L-DNA cannot form stable duplexes with D-DNA or D-RNA due to stereochemical incompatibility. nih.govglenresearch.com

The introduction of a rigid this compound into an oligonucleotide is expected to:

Induce Local Conformational Changes: The locked sugar conformation will locally alter the backbone geometry.

Impact Helical Stability: The effect on the melting temperature (Tm) of a duplex would depend on the context of the surrounding nucleotides and the nature of the complementary strand. While L-DNA duplexes have comparable stability to D-DNA duplexes, the stability of a chimeric D/L duplex is generally lower. The rigid anhydro linkage could potentially either stabilize or destabilize the helix depending on the induced geometry.

Table 2: Expected Conformational Properties

| Feature | D-Thymidine in D-DNA | L-Thymidine in L-DNA | This compound in L-DNA |

| Helical Handedness | Right-handed (B-form) | Left-handed (L-form) | Left-handed (L-form) |

| Sugar Pucker | Flexible (C2'-endo) | Flexible (C2'-endo) | Rigid/Locked |

| Glycosidic Bond | Flexible (anti) | Flexible (anti) | Restricted |

| Hybridization w/ D-DNA | Stable | Unstable | Unstable |

| Hybridization w/ L-DNA | Unstable | Stable | Stable |

Nuclease Resistance and Metabolic Stability of Modified Oligonucleotides

One of the most significant advantages of incorporating L-nucleosides into oligonucleotides is the profound increase in resistance to nuclease degradation. glenresearch.compnas.orggenelink.com Nucleases, the enzymes responsible for breaking down nucleic acids, are highly stereospecific and have evolved to recognize and cleave the D-isomers of DNA and RNA. glenresearch.com Consequently, oligonucleotides composed of L-nucleosides are poor substrates for these enzymes, leading to a significantly extended half-life in biological fluids such as serum. pnas.orgidtdna.com

The 2,2'-anhydro linkage can further enhance this stability by sterically hindering the approach of any residual enzymatic activity that might recognize L-DNA. This dual modification—L-chirality and a rigid backbone—is a powerful strategy for creating highly stable oligonucleotides for in vivo applications.

The metabolic stability of an oligonucleotide refers to its resistance to degradation by various metabolic processes in the body. For oligonucleotide therapeutics, rapid degradation is a major hurdle. In vitro metabolic stability studies are often conducted using liver microsomes or hepatocytes to predict the in vivo half-life of a drug candidate. eurofinsdiscovery.comyoutube.com Due to their high nuclease resistance, oligonucleotides containing this compound are expected to exhibit superior metabolic stability compared to unmodified oligonucleotides.

Table 3: Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Type | Susceptibility to 3'-Exonucleases | Susceptibility to Endonucleases | Expected Half-life in Serum |

| Unmodified D-DNA | High | High | Short |

| L-DNA | Very Low | Very Low | Long |

| D-DNA with this compound (chimeric) | High (at D-linkages), Low (at L-linkage) | High (at D-linkages), Low (at L-linkage) | Moderate to Long |

Applications in Aptamer and Antisense Technologies

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that bind to a target mRNA through Watson-Crick base pairing. nih.govidtdna.com This binding can lead to the degradation of the mRNA or block its translation, thereby inhibiting the expression of a specific gene. A major challenge in ASO development is ensuring their stability against nucleases. While phosphorothioate (B77711) modifications are commonly used to enhance nuclease resistance, they can also introduce toxicity. idtdna.comaacrjournals.org L-nucleosides, including this compound, offer an alternative strategy. However, a key consideration is that L-DNA does not hybridize with D-RNA (the natural form of mRNA). glenresearch.com Therefore, for an L-modified ASO to be effective, it would likely need to be part of a chimeric construct or operate through a mechanism other than direct antisense hybridization to D-RNA. Alternatively, it could be designed to target an L-RNA molecule, which is not found in nature but could be part of a synthetic biological system.

Modulation of RNA Interference (RNAi) Machinery (e.g., siRNA-RISC Complex)

RNA interference (RNAi) is a natural process of gene silencing mediated by small interfering RNAs (siRNAs). siRNAs are short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave a complementary mRNA target. horizondiscovery.com The core of the RISC is the Argonaute protein, which is stereospecific for D-RNA.

The incorporation of L-nucleosides, such as this compound, into siRNA duplexes presents a significant challenge to their function. The RISC machinery is not expected to process L-RNA or L-DNA containing strands effectively. oup.comnih.gov Studies on L-DNA aptamers have shown they can inhibit the processing of precursor microRNAs by the Dicer enzyme, another key component of the RNAi pathway. oup.comnih.gov This suggests that L-modified oligonucleotides might act as inhibitors rather than mediators of RNAi.

Therefore, the application of this compound in the context of RNAi would likely not be for creating functional siRNAs but rather for developing molecules that can modulate the activity of the RNAi machinery itself. For instance, an L-aptamer containing this modification could be designed to bind to and inhibit key proteins in the pathway, such as Dicer or Argonaute, providing a tool to study or therapeutically modulate the process of gene silencing.

Enzymatic and Biochemical Studies of Anhydro Nucleoside Metabolism and Interaction

Substrate Specificity and Enzyme Kinetics

The phosphorylation of nucleosides is a crucial activation step required for their incorporation into DNA or for them to exert other biological activities. This process is mediated by nucleoside kinases, which often exhibit distinct substrate specificities.

Thymidine (B127349) kinases (TK) are essential enzymes in the pyrimidine (B1678525) salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate (dTMP). core.ac.uk Mammalian cells contain two main types: a cytosolic, cell-cycle-dependent thymidine kinase 1 (TK1) and a mitochondrial, cell-cycle-independent thymidine kinase 2 (TK2). wikipedia.orgnih.gov Viral thymidine kinases, such as that from Herpes Simplex Virus (HSV), have broader substrate specificity compared to their human counterparts, a property that is exploited by many antiviral prodrugs like acyclovir. wikipedia.orgebi.ac.uk

The rigid structure of anhydro-nucleosides significantly influences their recognition by kinases. While specific kinetic data for the interaction of 2,2'-Anhydro-L-thymidine with viral or cellular thymidine kinases is not extensively documented in current literature, studies on related L-nucleosides provide some context. For instance, L-thymidine has been shown to be phosphorylated by herpes simplex virus type 1 thymidine kinase (HSV-1 TK), highlighting that the L-configuration is not an absolute barrier for interaction with some viral enzymes. capes.gov.br However, the constrained conformation of this compound, due to the additional covalent bond, likely presents a significant steric challenge for the active sites of both human and viral thymidine kinases. Human TK1 and TK2 show very different tolerances for modifications in the deoxyribose portion of the substrate. nih.gov The anhydro linkage represents a substantial modification that could prevent effective binding and phosphorylation.

Due to the lack of specific research findings, a data table for the enzyme kinetics of this compound cannot be generated at this time.

Thymidine phosphorylase (TP) is another key enzyme in pyrimidine metabolism. wikipedia.org It catalyzes the reversible phosphorolytic cleavage of thymidine into thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. wikipedia.orgnih.gov This reaction is vital for nucleoside catabolism and the salvage of pyrimidine bases. wikipedia.org Thymidine phosphorylase can also process other pyrimidine nucleosides like deoxyuridine. wikipedia.org

The interaction of this compound with thymidine phosphorylase has not been specifically detailed. The enzyme's mechanism involves the binding of phosphate (B84403) followed by the nucleoside, leading to the weakening of the glycosidic bond. wikipedia.org The presence of the rigid 2,2'-anhydro bridge in this compound fundamentally alters the structure and flexibility of the molecule compared to natural thymidine. This structural constraint may render it a poor substrate or even an inhibitor of thymidine phosphorylase, as the enzyme may be unable to accommodate it in the active site to catalyze the cleavage of the glycosidic bond. Further enzymatic studies are required to determine if this compound can be a substrate for phosphorylases or if it resists this metabolic pathway.

Insights into DNA Integrity and Damage Response Mechanisms

The integrity of DNA is paramount for cellular function, and cells have evolved complex DNA damage response (DDR) pathways to detect and repair lesions. biorxiv.org Nucleoside analogs can interfere with DNA synthesis and repair, potentially leading to DNA damage and the activation of these response pathways. baseclick.eu For example, imbalances in the cellular pools of natural nucleosides can induce replication stress and mutations. baseclick.euwikipedia.org

Specific studies detailing the effects of this compound on DNA integrity and damage response mechanisms are limited. However, the general principle is that as a modified nucleoside, its potential incorporation into DNA could lead to chain termination or create a structurally abnormal site in the DNA helix. Such an event would likely be recognized by the cellular DNA repair machinery. The stalling of replication forks at such lesions can generate single-stranded DNA regions, which activate the ATR-dependent replication checkpoint. frontiersin.org The cell might then initiate DNA damage tolerance pathways, such as translesion synthesis (TLS), to bypass the damage. frontiersin.org While the D-isomer, 2,2'-Anhydrothymidine, has been suggested as a tool for researchers to understand DNA damage, concrete data on the downstream cellular responses are not available. biosynth.com The biological consequences of the L-chirality of this compound in this context remain an area for future investigation.

Prodrug Design and Bioactivation Strategies in Drug Discovery

Chemical Design Principles for Anhydro-Nucleoside Derived Prodrugs

The design of prodrugs derived from anhydro-nucleosides, such as 2,2'-Anhydro-L-thymidine, is a strategic approach to overcome limitations in drug delivery and efficacy. slideshare.net The fundamental principle of a prodrug is to chemically modify a pharmacologically active agent to form an inactive or less active compound that, upon administration, undergoes biotransformation to release the parent drug. mdpi.com For anhydro-nucleoside derivatives, this strategy focuses on improving physicochemical and pharmacokinetic properties like solubility, stability, and membrane permeability. mdpi.comresearchgate.net

A key feature of this compound is the covalent bond between the C2 of the thymine (B56734) base and the C2' of the L-sugar moiety. This anhydro linkage creates a rigid, bicyclic structure, which significantly influences its chemical properties. This rigidity can be leveraged in prodrug design. The primary sites for chemical modification on the this compound scaffold are the available hydroxyl groups at the 3' and 5' positions of the sugar ring.

Common prodrug strategies for nucleosides involve appending promoieties—temporary chemical groups—to these hydroxyls via linkages such as esters, carbonates, or carbamates. researchgate.net The choice of promoiety is critical and is guided by the desired properties. For instance, to increase lipophilicity and enhance passive diffusion across cell membranes, long-chain fatty acids or other lipophilic groups can be attached. mdpi.com Conversely, to improve aqueous solubility for intravenous formulations, polar or ionizable groups like phosphates or amino acids are used. mdpi.com

The ProTide (Pro-Nucleotide) strategy is a particularly relevant approach for nucleoside analogues. frontiersin.org This involves masking the 5'-hydroxyl group with a phosphoramidate (B1195095) moiety, which typically consists of an amino acid ester and an aryl group. sioc-journal.cngoogle.com This modification neutralizes the negative charge of a phosphate (B84403) group, facilitating cell entry. google.com Once inside the cell, enzymatic cleavage releases the nucleoside monophosphate, bypassing the often inefficient first phosphorylation step required for the activation of many nucleoside drugs. frontiersin.orgmdpi.com While this has been applied successfully to many D-nucleosides, its application to arabinonucleosides (which share a stereochemical feature with L-nucleosides) has shown that the type of nucleoside can affect the efficiency of the final P-N bond cleavage. nih.gov The unique conformation of an L-anhydro-nucleoside would require careful selection of the phosphoramidate components to ensure efficient enzymatic processing.

The chemical stability of the prodrug is paramount; it must be stable enough to reach its target site but labile enough to release the active drug in a controlled manner. rsc.org For ester-based prodrugs of this compound, stability can be modulated by the steric and electronic properties of the attached acyl group. mdpi.com The inherent stability of the 2,2'-anhydro bond itself under physiological pH must also be considered, as its cleavage would lead to a different chemical entity, 1-(β-L-arabinofuranosyl)thymine. nih.gov

Table 1: Potential Prodrug Moieties for this compound and Their Design Rationale

| Prodrug Moiety (Promoieties) | Attachment Site | Design Rationale | Potential Activating Enzymes |

|---|---|---|---|

| Alkanoyl Esters (e.g., isobutyryl, octanoyl) | 3'-OH, 5'-OH | Increase lipophilicity, enhance membrane permeability. researchgate.netoup.com | Carboxylesterases, Biphenyl Hydrolase-like Protein (BPHL). nih.govnih.gov |

| Amino Acid Esters (e.g., valine, phenylalanine) | 3'-OH, 5'-OH | Improve solubility, target amino acid transporters. nih.govmdpi.com | Carboxylesterases, Valacyclovirase. nih.govnih.gov |

| Phosphates/Phosphonates | 5'-OH | Greatly increase aqueous solubility for IV formulations. mdpi.comgoogle.com | Alkaline Phosphatases. mdpi.com |

Preclinical Evaluation of Prodrug Activation Mechanisms

Preclinical evaluation is essential to confirm that a prodrug of this compound can be efficiently and selectively converted into its active form. This involves studying the mechanisms of bioactivation, which can be broadly categorized into endogenous hydrolysis and externally triggered bioorthogonal reactions.

Endogenous Enzymatic and Chemical Hydrolysis

The most common activation mechanism for nucleoside prodrugs is hydrolysis, which can occur chemically or be catalyzed by endogenous enzymes. mdpi.com Preclinical studies typically involve incubating the prodrug in various biological media to assess its stability and conversion rate.

Chemical Hydrolysis: The stability of the prodrug is first evaluated in aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for blood/tissue). nih.gov For prodrugs of this compound, this would assess the lability of the attached promoiety (e.g., an ester bond) and the stability of the core anhydro ring structure. nih.govnih.gov Generally, ester linkages are more stable at acidic pH than at basic pH. nih.gov Hydrolysis studies of some nucleoside diphosphate (B83284) prodrugs in cell culture medium showed significantly shorter half-lives compared to simple buffers, due to the higher concentration of nucleophiles like amino acids and proteins. rsc.org

Enzymatic Hydrolysis: The primary activation pathway for most ester and amide-based prodrugs is enzymatic hydrolysis. mdpi.com Key enzymes include carboxylesterases (CES), which are abundant in the liver, plasma, and intestine, and other hydrolases like Biphenyl Hydrolase-like Protein (BPHL), also known as valacyclovirase. nih.govnih.gov Preclinical evaluation involves incubating the prodrug with purified enzymes, plasma, or cell/tissue homogenates (e.g., from Caco-2 cells or liver microsomes) and monitoring the formation of the parent drug over time using techniques like HPLC. nih.govnih.gov

The rate of enzymatic hydrolysis is highly dependent on the structure of the promoiety. Studies on amino acid esters of various nucleosides have shown that hydrolases have distinct preferences. For example, CES1 exhibits high efficiency for phenylalanyl esters but is much less efficient with valyl or isoleucyl esters. nih.gov In contrast, BPHL (valacyclovirase) efficiently hydrolyzes valine esters. nih.gov The position of the ester on the sugar ring (3' vs. 5') also influences the hydrolysis rate, with enzymes showing different preferences depending on the specific nucleoside and amino acid. nih.govresearchgate.net These findings are critical for designing a this compound prodrug with a desired release profile.

Table 2: Representative Hydrolysis Data for Nucleoside Prodrugs Illustrating Promoieties' Influence This table presents kinetic data for the hydrolysis of various amino acid esters of floxuridine (B1672851) catalyzed by porcine carboxylesterase 1 (CES1), illustrating how promoiety structure affects enzymatic activation rates.

| Prodrug (Floxuridine Ester) | Position | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |

|---|---|---|---|---|

| L-Phenylalanine | 5' | 100.8 | 134 | 0.75 |

| L-Phenylalanine | 3' | 86.4 | 129 | 0.67 |

| L-Valine | 5' | 0.23 | 240 | 0.001 |

| L-Isoleucine | 5' | 0.08 | 290 | < 0.001 |

| L-Proline | 5' | 11.2 | 1020 | 0.011 |

| L-Aspartic Acid | 5' | 0.55 | 3450 | < 0.001 |

Data sourced from studies on floxuridine prodrugs to demonstrate enzymatic principles applicable to nucleoside analogues. nih.govresearchgate.net

Bioorthogonal Cleavage Reactions for Spatiotemporal Control

A more advanced strategy for prodrug activation involves bioorthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.gov This approach offers precise spatiotemporal control over drug release, as activation requires an external trigger molecule that is administered separately. mdpi.com

A prominent example is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). mdpi.com In this strategy, a prodrug of this compound could be synthesized by attaching a TCO-containing linker to one of its hydroxyl groups. This "caged" drug would remain inactive until a non-toxic tetrazine derivative is administered. mdpi.com The subsequent IEDDA reaction between the TCO on the prodrug and the tetrazine triggers a bond-cleavage cascade, releasing the active this compound at the desired time and location. mdpi.commdpi.com

Preclinical evaluation of such a system involves:

Synthesis and Stability: Synthesizing the TCO-modified anhydro-nucleoside and confirming its stability under physiological conditions in the absence of the tetrazine trigger. nih.gov

Activation Kinetics: Measuring the rate of the IEDDA reaction and subsequent drug release in vitro upon addition of the tetrazine. mdpi.com

Cellular Studies: Demonstrating controlled activation in cell culture. Cancer cells, for example, would be treated with the TCO-caged prodrug, which should show minimal cytotoxicity. Subsequent addition of the tetrazine trigger should lead to drug release and cell death. mdpi.comnih.gov This confirms that the components can cross the cell membrane and react as intended.

This strategy allows for highly targeted therapy, as the release of the active drug only occurs where both the prodrug and the activating molecule are present. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,2'-Anhydro-L-thymidine, and what are common challenges in achieving high purity?

- Methodological Answer : Synthesis typically involves nucleoside cyclization under anhydrous conditions using agents like DCC (dicyclohexylcarbodiimide) or carbonyldiimidazole. Key challenges include controlling reaction time and temperature to prevent hydrolysis of the anhydro bond. Purification via column chromatography (e.g., silica gel with methanol/chloroform gradients) or recrystallization is critical. Impurities often arise from incomplete cyclization or side reactions; monitoring via TLC or HPLC (C18 columns, UV detection at 260 nm) is recommended .

- Data Handling : Report retention times, solvent ratios, and spectral data (e.g., NMR, MS) for reproducibility. Use PubChem Substance records (CAS 7328-91-8 analogs) to cross-validate spectral libraries .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra for characteristic signals: absence of 3'-OH (δ ~2.5 ppm in DMSO-d6) and presence of anhydro bridge protons (δ 4.8–5.2 ppm). Compare with literature values for thymidine derivatives .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 243.2 (calculated for CHNO). Deviations ≥0.5 Da suggest impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?

- Methodological Answer :

- Experimental Replication : Standardize cell culture conditions (e.g., media, passage number) and use internal controls (e.g., thymidine kinase-deficient cells) to isolate compound-specific effects .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for variables like assay type (e.g., MTT vs. flow cytometry) and dosage ranges. Apply statistical models (ANOVA with post-hoc tests) to identify outliers .

Q. How can researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify residual intact compound using calibration curves .

- Kinetic Modeling : Apply first-order kinetics to calculate half-life () and activation energy () via Arrhenius plots. Compare with analogs (e.g., 2,2'-anhydrouridine) to infer structural vulnerabilities .

Q. What computational approaches predict the interaction of this compound with viral polymerases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to HSV-1 thymidine kinase. Set grid parameters around the active site (coordinates: x=15, y=20, z=25) and validate with co-crystallized ligands (PDB ID 1KI7) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .

Data Presentation and Ethical Practices

Q. How should researchers present contradictory spectral data in publications?

- Guidelines :

- Transparency : Disclose all raw data (e.g., NMR shifts, MS peaks) in supplementary materials. Annotate anomalies (e.g., unexpected signals) with possible explanations (e.g., solvent artifacts) .

- Tables : Use standardized formats (Table 1) to compare observed vs. literature values, highlighting significant deviations (≥0.1 ppm for NMR) .

Table 1 : Example NMR Data Comparison for this compound

| Proton Position | Observed δ (ppm) | Literature δ (ppm) | Deviation |

|---|---|---|---|

| 1'-H | 6.12 | 6.10 | +0.02 |

| 3'-H | 4.95 | 5.00 | -0.05 |

Q. What ethical considerations apply when designing studies involving this compound?

- Best Practices :

- Safety Protocols : Adhere to GHS guidelines for handling toxic compounds (e.g., PPE, fume hoods) .

- Data Integrity : Avoid selective reporting; use platforms like Zenodo to archive negative results .

- Collaboration : Clearly define author contributions (e.g., synthesis, analysis) to comply with CRediT taxonomy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.